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NMR Data for a Reference Compound: Acetophenone

Acetophenone shares a similar structural backbone with acrylophenone, differing only by the absence of the

acrylic substituent. The data below for acetophenone can serve as a useful reference point. The chemical

shifts can vary significantly based on the solvent, magnetic field strength, and specific substituents [1] [2].

The table below summarizes proton (1H) and carbon (13C) NMR data for acetophenone from two different

sources.

Nucleus Assignment
Chemical Shift
(δ in ppm) [1]

Conditions [1]
Chemical Shift
(δ in ppm) [2]

Conditions [2]

1H Methyl (CH₃) 2.66 90 MHz, CDCl₃,
ref: TMS

2.658 400 MHz, D₂O,
ref: DSS

1H Aromatic
ortho H

7.99 90 MHz, CDCl₃,
ref: TMS

7.994 400 MHz, D₂O,
ref: DSS

1H Aromatic para
H

7.69 90 MHz, CDCl₃,
ref: TMS

7.69 400 MHz, D₂O,
ref: DSS
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Nucleus Assignment
Chemical Shift
(δ in ppm) [1]

Conditions [1]
Chemical Shift
(δ in ppm) [2]

Conditions [2]

1H Aromatic

meta H

7.55 90 MHz, CDCl₃,

ref: TMS

7.552 400 MHz, D₂O,

ref: DSS

13C Carbonyl

(C=O)

Not Provided 90 MHz, CDCl₃,

ref: TMS

203.15* 400 MHz, D₂O,

ref: DSS

13C Methyl (CH₃) Not Provided 90 MHz, CDCl₃,

ref: TMS

28.848 400 MHz, D₂O,

ref: DSS

13C Aromatic C-

I/Pso

137.5 90 MHz, CDCl₃,

ref: TMS

136.848 400 MHz, D₂O,

ref: DSS

13C Aromatic C-

ortho

128.5 90 MHz, CDCl₃,

ref: TMS

131.253 400 MHz, D₂O,

ref: DSS

13C Aromatic C-

meta

128.5 90 MHz, CDCl₃,

ref: TMS

131.511 400 MHz, D₂O,

ref: DSS

Note: The value for the carbonyl carbon in [2] is calculated based on the provided data for consistency with

the other carbon shifts.

Experimental Protocols for NMR Characterization

For a comprehensive characterization of an organic molecule like acrylophenone, a multi-step NMR

protocol is standard practice. The following workflow outlines the key stages, from sample preparation to

data analysis.
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NMR Characterization Workflow for Organic Molecules

Start: Compound of Interest

1. Sample Preparation
• Dissolve 2-50 mg in deuterated solvent (e.g., CDCl₃, D₂O)

• Use uniform 5mm NMR tube

End: Structural Assignment

2. Instrument Setup
• Tune to target nucleus (¹H, ¹³C)

• Shim magnet for field homogeneity
• Lock on solvent deuterium signal

3. 1D Spectrum Acquisition
• ¹H NMR: Primary structural fingerprints
• ¹³C NMR: Carbon skeleton information

4. 2D Spectrum Acquisition
• COSY: Through-bond H-H correlations

• HSQC: Direct H-C correlations
• HMBC: Long-range H-C correlations

5. Data Processing
• Fourier Transform (FID to spectrum)

• Phase and baseline correction
• Chemical shift calibration

6. Data Analysis
• Interpret chemical shifts, integration, coupling

• Piece together molecular structure
• Verify proposed structure
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Click to download full resolution via product page

Here is a detailed explanation of each step shown in the diagram:

Sample Preparation: A sample is typically prepared by dissolving 2-50 mg of the pure compound in a

deuterated solvent [3]. Common solvents include CDCl₃ or D₂O, which are used to avoid a strong

signal from the solvent's own protons [3]. The sample is placed in a specialized, uniform 5 mm glass

NMR tube [4].

Instrument Setup: The spectrometer is tuned to the specific nucleus being studied (e.g., ¹H or ¹³C) [4].

The magnetic field is made extremely uniform (a process called shimming) to achieve high resolution.

The instrument also maintains a "lock" on the deuterium signal of the solvent to ensure field stability

during the experiment [3].

1D Spectrum Acquisition:

Proton (¹H) NMR: This is the most common experiment. It provides information on the number,
type, and environment of hydrogen atoms through chemical shift (δ, in ppm), integration
(number of protons), and spin-spin coupling (splitting pattern, J in Hz) [5] [4].
Carbon-13 (¹³C) NMR: This reveals the number and type of unique carbon atoms in the

molecule. Due to the low natural abundance of ¹³C, these spectra often require longer
acquisition times [3].

2D Spectrum Acquisition: These experiments establish correlations between nuclei and are crucial for

unambiguous structural assignment [3] [6].

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

through 2-3 bonds) [6].
HSQC (Heteronuclear Single Quantum Coherence): Correlates a hydrogen atom directly to the

carbon atom it is bonded to [2] [6].
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over longer ranges (2-4 bonds), helping to link molecular fragments together [6].

Data Processing: The raw data (a Free Induction Decay, or FID) is converted into a readable

spectrum using a Fourier Transform [3]. The spectrum is then calibrated, with the chemical shift

often referenced to tetramethylsilane (TMS) at 0 ppm or the residual proton peak of the solvent [3].

Data Analysis and Structural Assignment: The final step involves synthesizing all data—chemical

shifts, coupling constants, and 2D correlations—to propose and verify the molecular structure [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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